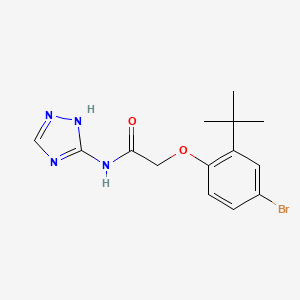

2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide" is a derivative of acetamide, which is a functional group characterized by a carbonyl group attached to a nitrogen atom. Acetamide derivatives are known for their wide range of biological activities and are often synthesized for pharmaceutical applications. The presence of a bromo and tert-butyl group on the phenyl ring and a triazole ring attached to the acetamide nitrogen suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

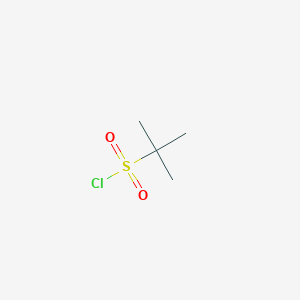

The synthesis of related acetamide derivatives has been reported in the literature. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved optimized molecular structures and vibrational frequencies, which were investigated both experimentally and theoretically using computational methods . Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was achieved through a multi-step process involving alkylation and nitration, with the optimization of reaction conditions to improve yield . These methods could potentially be adapted for the synthesis of "2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. For example, the molecular structure and vibrational frequencies of a benzoxazole derivative were confirmed using FT-IR and NMR, supported by computational studies . The presence of substituents like bromo and tert-butyl groups can influence the electronic properties of the molecule, as evidenced by HOMO and LUMO analysis, which indicates charge transfer within the molecule .

Chemical Reactions Analysis

Acetamide derivatives can undergo a variety of chemical reactions, including but not limited to, nitration, alkylation, and hyper-conjugative interactions. The introduction of a nitro group can be achieved under controlled conditions, as demonstrated in the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide . The reactivity of the bromo group also allows for further functionalization of the molecule. The interaction between different functional groups, such as nitro and acetamido groups, can lead to shifts in chemical properties, as observed in the chemical shift of protons in NMR studies .

Physical and Chemical Properties Analysis

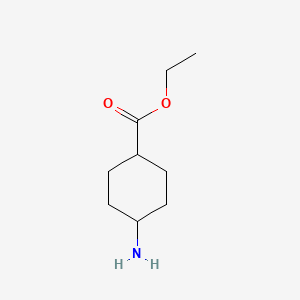

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The first hyperpolarizability of these compounds suggests their suitability for nonlinear optical (NLO) studies, indicating potential applications in materials science . The presence of bromo, tert-butyl, and nitro groups can enhance the biological activity of these compounds, as seen in the cytotoxic, anti-inflammatory, analgesic, and antipyretic activities of certain derivatives . The molecular electrostatic potential (MEP) can be used to predict the reactivity of specific sites within the molecule .

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the potential of derivatives similar to 2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide in the synthesis of compounds with antimicrobial properties. For instance, the synthesis of Schiff bases and Thiazolidinone derivatives has shown promising antibacterial and antifungal activities. These compounds were synthesized through esterification and subsequent reactions leading to the formation of various derivatives with potential antimicrobial profiles (Fuloria et al., 2014).

Pharmacological Assessment

Another study focused on the pharmacological assessment of novel acetamide derivatives, including compounds with structural similarities to 2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide. These derivatives were synthesized with the aim of exploring their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The study revealed that certain compounds in the series exhibited activities comparable to standard drugs, highlighting the importance of bromo, tert-butyl, and nitro groups at the 4 position of the phenoxy nucleus in enhancing biological activity (Rani et al., 2016).

Antioxidant Activity

The antioxidant properties of bromophenols derived from marine algae have also been investigated, showcasing the potential of bromophenol compounds in preventing oxidative deterioration of food. These studies have identified several bromophenol derivatives with potent free radical scavenging activity, stronger than or comparable to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This research underlines the potential of marine-derived compounds in the development of natural antioxidants for food preservation and pharmaceutical applications (Li et al., 2011).

properties

IUPAC Name |

2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4O2/c1-14(2,3)10-6-9(15)4-5-11(10)21-7-12(20)18-13-16-8-17-19-13/h4-6,8H,7H2,1-3H3,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJAKGILZZNRAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)

![3-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3008297.png)

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3008299.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3008301.png)

![8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008303.png)